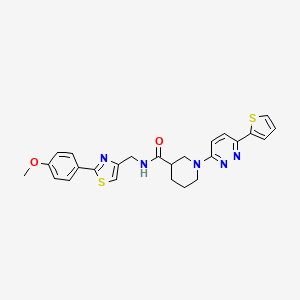

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide (CAS: 1251624-20-0) is a synthetic small molecule with a molecular formula of C₂₅H₂₅N₅O₂S₂ and a molecular weight of 491.6 g/mol . Its structure features a thiazole ring substituted with a 4-methoxyphenyl group at position 2 and a pyridazine ring linked to a thiophene moiety at position 6.

Properties

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2S2/c1-32-20-8-6-17(7-9-20)25-27-19(16-34-25)14-26-24(31)18-4-2-12-30(15-18)23-11-10-21(28-29-23)22-5-3-13-33-22/h3,5-11,13,16,18H,2,4,12,14-15H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBVCJMBXCUOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple heterocyclic moieties, which are often associated with diverse pharmacological properties.

Chemical Structure

The compound's structure can be broken down into several key components:

- Thiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Pyridazine ring : Often linked to neuropharmacological activities.

- Piperidine structure : Commonly found in many drugs, contributing to binding affinity and selectivity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : Many thiazole derivatives have shown effectiveness against various pathogens.

- Anticancer Properties : The presence of the methoxyphenyl and piperidine groups may enhance cytotoxicity against cancer cell lines.

- Neuropharmacological Effects : The pyridazine component suggests potential applications in treating neurological disorders.

In Vitro Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 0.09 | |

| Compound B | Anticancer (A549) | < 10 | |

| Compound C | Anticonvulsant | 18.4 (ED50) |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the thiazole and piperidine rings significantly influence biological activity:

- Methoxy Group : Enhances lipophilicity and may improve cell membrane permeability, increasing bioactivity.

- Electron-Withdrawing Groups : Such as halogens on the phenyl ring can enhance anticancer activity by modulating electronic properties.

Case Study 1: Anticancer Activity

A study examining thiazole derivatives found that those with a methoxy group exhibited significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. The IC50 values were notably lower than those of established chemotherapeutics, suggesting a promising avenue for further research into this compound as a potential anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of thiazole-containing compounds against resistant bacterial strains. Compounds similar to this compound demonstrated notable inhibition zones in disk diffusion assays, indicating their potential as new antimicrobial agents.

Comparison with Similar Compounds

Structural Implications :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound is electron-donating, which may enhance solubility and modulate receptor binding compared to the methyl and thiophene substituents in the analog .

- Steric Effects : The bulkier thiophene substituent in the analog might sterically hinder interactions with flat binding pockets, unlike the planar 4-methoxyphenyl group in the target compound .

Hypothetical Bioactivity Comparison

- Thiophene-Containing Compounds : Thiophene rings are common in kinase inhibitors (e.g., EGFR inhibitors) due to their π-π stacking capabilities. The analog’s dual thiophene groups may favor interactions with ATP-binding pockets .

- Methoxy-Substituted Compounds : Methoxy groups are frequently used to fine-tune pharmacokinetics. The target compound’s methoxy group could enhance metabolic stability compared to the analog’s methyl-thiophene system .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.